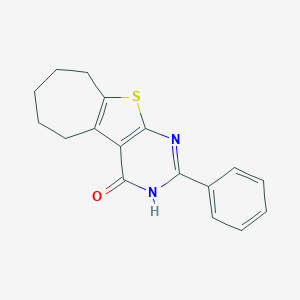

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl-

説明

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- is a heterocyclic compound that features a unique fusion of cycloheptane, thieno, and pyrimidinone rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thieno Ring: Starting with a suitable thiophene precursor, the thieno ring is constructed through cyclization reactions.

Cycloheptane Ring Formation: The cycloheptane ring is introduced via a series of cyclization and hydrogenation steps.

Pyrimidinone Ring Construction: The final step involves the formation of the pyrimidinone ring through condensation reactions with appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring.

Substitution: Various substitution reactions can occur at the phenyl ring or the nitrogen atoms in the pyrimidinone ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products

The major products from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, which can be further explored for their biological activities.

科学的研究の応用

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- has been studied for its potential as an enzyme inhibitor, particularly targeting phosphodiesterase 10A (PDE10A), which is implicated in various neurological disorders .

Medicine

In medicine, this compound is being investigated for its therapeutic potential in treating neurodegenerative diseases due to its ability to modulate cyclic nucleotide levels in the brain .

Industry

Industrially, the compound’s derivatives are explored for their potential use in the development of new pharmaceuticals and agrochemicals.

作用機序

The compound exerts its effects primarily through the inhibition of specific enzymes, such as PDE10A. By binding to the active site of the enzyme, it prevents the breakdown of cyclic nucleotides, thereby modulating signal transduction pathways involved in neuronal function .

類似化合物との比較

Similar Compounds

Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one: Similar in structure but with a cyclopentane ring instead of a cycloheptane ring.

Thieno(2,3-d)pyrimidin-4-one: Lacks the cycloheptane ring, making it less complex.

Phenyl-substituted pyrimidinones: These compounds share the pyrimidinone core but differ in the substituents on the phenyl ring.

Uniqueness

The uniqueness of 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- lies in its fused ring system, which provides a rigid and complex scaffold for drug design. This structural complexity can lead to higher specificity and potency in its biological activities compared to simpler analogs.

生物活性

4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one derivatives represent a significant category of compounds with diverse biological activities. This article reviews the biological activity of the specific compound 1,5,6,7,8,9-hexahydro-2-phenyl- and its potential applications in medicinal chemistry.

The molecular formula for this compound is , with a molecular weight of approximately 320.43 g/mol. It contains a thieno-pyrimidine core structure that is known for its pharmacological potential.

Biological Activity Overview

The biological activities of thieno-pyrimidine derivatives have been extensively studied. These compounds exhibit a range of pharmacological effects including:

- Antimicrobial Activity : Several studies have demonstrated the effectiveness of thieno-pyrimidine derivatives against various bacterial strains. For instance, compounds with substituted amido or imino side chains have shown significant antibacterial and antimycobacterial activity against Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis .

- Cytotoxicity : Research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity is often enhanced by aromatic substitutions on the pyrimidine ring . For example, a study reported that a chlorophenyl-substituted derivative demonstrated an IC50 value of 15 µM against HeLa cells .

Antimicrobial Activity

A study evaluated various thieno-pyrimidine derivatives for their antimicrobial properties. The results showed that specific compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains including Staphylococcus aureus and Escherichia coli. Notably:

- Compound 4c : MIC of 10 µg/mL against E. coli.

- Compound 5g : MIC of 20 µg/mL against S. aureus.

Cytotoxicity Studies

In vitro cytotoxicity assays using the MTT method revealed:

- Compound K5 : Highest potency with IC50 values of 119 µM (MCF-7) and 15 µM (HeLa).

- Compounds with phenyl and chlorophenyl substitutions consistently showed enhanced cytotoxic activity compared to aliphatic counterparts.

Case Studies

- Study on Antimicrobial Efficacy :

- Cytotoxic Evaluation Against Cancer Cell Lines :

特性

IUPAC Name |

5-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-16-14-12-9-5-2-6-10-13(12)21-17(14)19-15(18-16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHXDARXJGVERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30236613 | |

| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87752-94-1 | |

| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087752941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Cyclohepta(4,5)thieno(2,3-d)pyrimidin-4-one, 1,5,6,7,8,9-hexahydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30236613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。